7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a chromeno-pyrrole core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The process may include:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the thiazole ring: This step may involve the use of thiazole derivatives and coupling reactions.
Etherification: The propan-2-yloxy group can be introduced through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chromeno-pyrrole core.
Reduction: Reduction reactions can occur at the carbonyl groups or the double bonds within the structure.
Substitution: The chlorine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of the propan-2-yloxy group in “7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” may confer unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C25H21ClN2O4S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21ClN2O4S/c1-12(2)31-17-8-5-15(6-9-17)21-20-22(29)18-11-16(26)7-10-19(18)32-23(20)24(30)28(21)25-27-13(3)14(4)33-25/h5-12,21H,1-4H3 |
InChI Key |
BUFFXXNAZSCWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC(C)C)C |
Origin of Product |
United States |
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